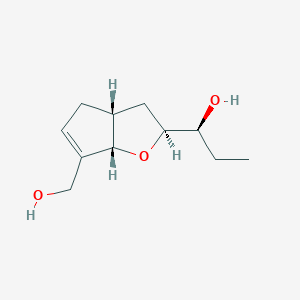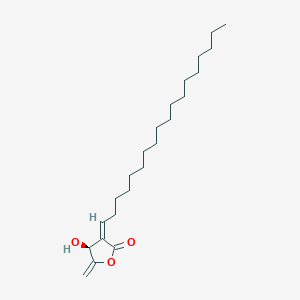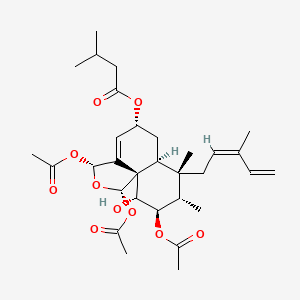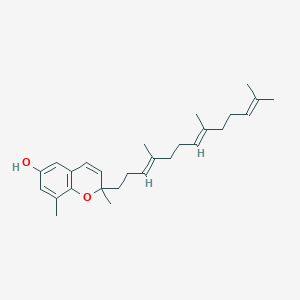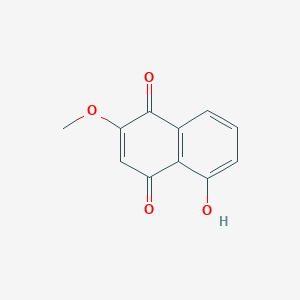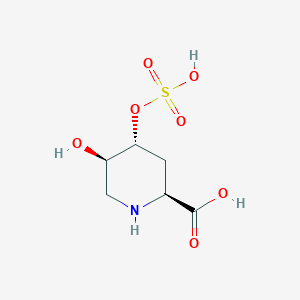![molecular formula C37H66O7 B1247148 (2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247148.png)
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one is a natural product found in Asimina triloba with data available.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Non-iterative Asymmetric Synthesis : The compound has been studied for its synthesis with high stereo- and enantioselectivity. This synthesis process is significant for producing single spiroketal structures, which are important in various biochemical applications (Meilert, Pettit, & Vogel, 2004).
Structural and Crystallographic Analysis : Investigations into the crystal structure and conformations of related compounds have been carried out. Understanding the crystal structure is crucial for applications in materials science and drug design (Fun, Siridechakorn, Laphookhieo, & Chantrapromma, 2011).
Biological and Medical Research
Cytotoxicity Studies : Some derivatives of the compound have shown evidence of cancer-cell-growth inhibition, highlighting its potential in cancer research and therapy (Meilert, Pettit, & Vogel, 2004).
Antioxidant Properties : Molecular combinations related to this compound have been designed and tested for radical scavenging activities, which is significant in studying oxidative stress-related diseases (Manfredini et al., 2000).
Enzyme Inhibition Studies : Research has been conducted on the synthesis and biological evaluation of nucleoside analogues derived from similar structures, focusing on their potential in enzyme inhibition and therapeutic applications (Liu et al., 2000).
Application in Synthesis of Amino Acids and Nucleosides
Synthesis of Amino Acids : The compound has been used in the diastereoselective hydroxylation and synthesis of specific amino acids, which are essential in peptide synthesis and pharmaceuticals (Marin et al., 2002).
Nucleoside Analogue Synthesis : Research has also focused on the synthesis of nucleoside analogues using structures similar to this compound. Such analogues have applications in antiviral therapies and molecular biology (Sun, Lo, & McLaughlin, 2006).
Propriétés
Formule moléculaire |
C37H66O7 |
|---|---|
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-13-19-30(38)20-16-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-15-12-10-8-6-5-7-9-11-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33+,34+,35+,36+/m0/s1 |
Clé InChI |
XZNOZEYKFBKGEY-WGCJABNLSA-N |
SMILES isomérique |
CCCCC[C@@H](CCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O |
SMILES canonique |
CCCCCC(CCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Synonymes |
asiminecin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



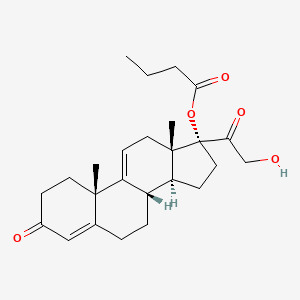
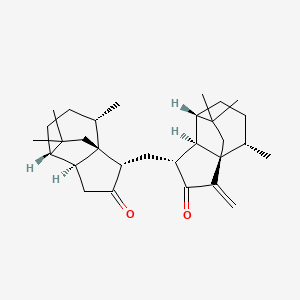
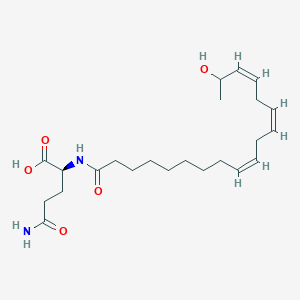
![(10S,13S)-5-[(1S,2S)-2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B1247073.png)
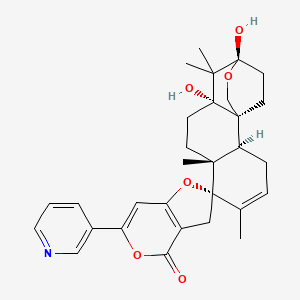
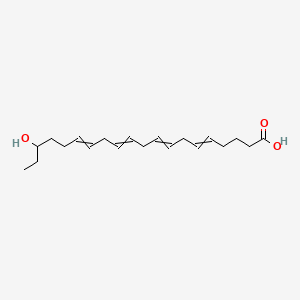
![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)
